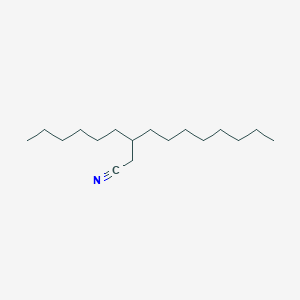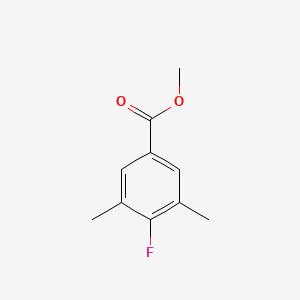![molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7](/img/structure/B6322945.png)
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde
Descripción general
Descripción
“4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic compound. It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond . The specific compound you’re asking about has additional functional groups: a chlorine atom (Cl) attached at the 4’ position, a fluorine atom (F) at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” can be deduced from its name. It consists of a biphenyl core (two benzene rings linked together by a C-C bond), with a chlorine atom attached at the 4’ position, a fluorine atom at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could potentially affect its reactivity, solubility, and other properties .Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde has been studied for its potential to act as a catalyst or inhibitor in various biochemical and physiological processes. It has been used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals and agrochemicals. It has also been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of certain drugs. Additionally, it has been investigated for its ability to regulate gene expression and its potential use in cancer therapy.
Mecanismo De Acción
Target of Action
Similar biphenyl compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Biochemical Pathways
Biphenyl compounds are often involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar biphenyl compounds are known to have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Similar biphenyl compounds have been shown to exhibit antibacterial activities against antibiotic-resistant bacteria .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in laboratory experiments include its availability from commercial sources, its easy synthesis from commercially available starting materials, and its ability to act as a catalyst or inhibitor in various biochemical and physiological processes. The limitations of using this compound in laboratory experiments include its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as its potential to activate certain genes involved in cancer therapy.
Direcciones Futuras
For research include further investigation into the mechanism of action of this compound, its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs, its potential to act as an activator of certain genes involved in cancer therapy, and its potential to regulate gene expression. Additionally, further research could be conducted into the potential applications of this compound in organic synthesis, as well as its potential to act as a catalyst or inhibitor in various biochemical and physiological processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRUJHCAOSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















